N-Phthaloyl-DL-methionine
Overview
Description
N-Phthaloyl-DL-methionine is a derivative of methionine, an essential amino acid. It is characterized by the presence of a phthaloyl group attached to the nitrogen atom of the methionine molecule. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Scientific Research Applications
N-Phthaloyl-DL-methionine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: It serves as a tool for studying amino acid metabolism and protein synthesis.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of drugs targeting specific metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phthaloyl-DL-methionine can be synthesized through the reaction of DL-methionine with phthalic anhydride. The reaction typically involves heating DL-methionine with phthalic anhydride in the presence of a suitable solvent, such as acetic acid or pyridine. The reaction conditions may vary, but it generally requires elevated temperatures to facilitate the formation of the phthaloyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key steps involve the controlled reaction of DL-methionine with phthalic anhydride, followed by purification processes to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Phthaloyl-DL-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phthaloyl group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The phthaloyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-Phthaloyl-DL-methionine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-Phthaloyl-L-methionine
- N-Formyl-DL-methionine
- N-Benzoyl-DL-methionine
- N-Phthaloyl-DL-phenylalanine
- N-Phthaloyl-DL-histidine
- N-Phthaloyl-DL-leucine
- N-Phthaloyl-DL-glutamic acid
Comparison: N-Phthaloyl-DL-methionine is unique due to its specific phthaloyl group attached to the methionine molecule. This modification imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, N-Phthaloyl-L-methionine has a similar structure but differs in the stereochemistry of the methionine moiety, which can influence its biological activity and interactions .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKJVHNTIEOCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280197 | |
Record name | TCMDC-125514 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-44-8, 52881-96-6 | |
Record name | NSC15852 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TCMDC-125514 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PHTHALOYL-DL-METHIONINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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